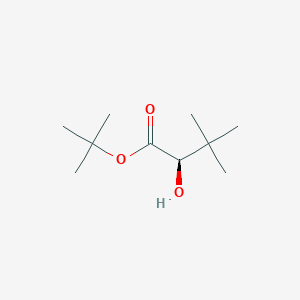

(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

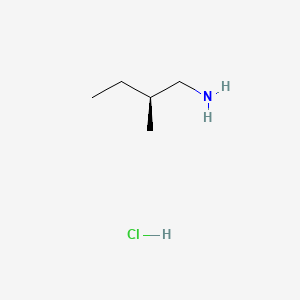

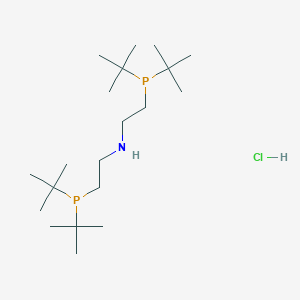

“®-4-(1-Aminoethyl)-3-chlorobenzonitrile” is a chemical compound with the CAS Number: 1335986-46-3 . It has a molecular weight of 180.64 and its IUPAC name is 4-[(1R)-1-aminoethyl]-3-chlorobenzonitrile . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Molecular Structure Analysis

The InChI code of “®-4-(1-Aminoethyl)-3-chlorobenzonitrile” is 1S/C9H9ClN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“®-4-(1-Aminoethyl)-3-chlorobenzonitrile” is a solid or liquid at room temperature . It is shipped in a cold pack .科学的研究の応用

Analytical Applications and Chemical Reactions

Ninhydrin Reaction for Amino Compounds The ninhydrin reaction, known for its application in analyzing amino acids, peptides, and proteins, presents a foundational analytical technique that could be relevant to studying compounds like (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile. This reaction's broad applicability in agricultural, biomedical, and forensic sciences highlights its significance in detecting primary amino groups and various compounds of interest across disciplines (Friedman, 2004).

Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is a valuable technique for analyzing polar compounds, offering complementary selectivity to reverse-phase liquid chromatography. This method's ability to retain polar/ionic metabolites makes it an attractive tool for studying compounds like (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile, potentially facilitating comprehensive metabolite coverage (Tang et al., 2016).

Biological Activities and Applications

Nitrile Hydrolysing Enzymes Research on nitrile-hydrolysing enzymes, such as nitrilase and nitrile hydratase, underscores the biotechnological potential of microbial degradation of nitrile compounds. Given the structural feature of (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile, studies on enzymes that hydrolyze nitrile to less toxic or valuable products could inform biocatalytic applications for synthesizing pharmaceuticals or detoxifying environmental pollutants (Sulistinah & Riffiani, 2018).

Chloroquine and Its Derivatives While not directly related, research on chloroquine and its derivatives emphasizes the importance of exploring the stereochemistry of pharmacologically active compounds. Similar investigations into the (R) and (S) enantiomers of compounds related to (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile could uncover nuanced biological activities and therapeutic potentials, offering insights into repurposing efforts for new medical applications (Njaria et al., 2015).

Safety and Hazards

作用機序

Target of Action

The primary target of ®-4-(1-Aminoethyl)-3-chlorobenzonitrile is the ω-transaminase enzyme . This enzyme is capable of catalyzing the interchange of amino and keto groups, making it a valuable tool in biocatalysis due to its stereospecificity and broad substrate range .

Mode of Action

The compound interacts with its target, the ω-transaminase enzyme, through a process known as transamination . The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates. The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate. A ketimine is then formed, after which a hemiaminal is produced by the addition of water. Subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate (PMP) .

Biochemical Pathways

The biochemical pathway affected by this compound is the transamination pathway . This pathway involves the transfer of an amino group from an amino acid to a keto acid, producing a new keto acid and a new amino acid. This process is crucial for the synthesis of numerous amine-containing pharmaceuticals and natural compounds .

Pharmacokinetics

The related compound ®-(+)-1-(1-naphthyl)ethylamine, synthesized by ω-transaminase, has been shown to have improved catalytic efficiency and thermostability

Result of Action

The result of the action of ®-4-(1-Aminoethyl)-3-chlorobenzonitrile is the production of a ketone product and pyridoxamine-5′-phosphate (PMP) . This process is part of the transamination reaction, which is crucial for the synthesis of numerous amine-containing pharmaceuticals and natural compounds .

Action Environment

The action of ®-4-(1-Aminoethyl)-3-chlorobenzonitrile is influenced by various environmental factors. For instance, the catalytic efficiency of the ω-transaminase enzyme can be improved through molecular docking and molecular dynamics simulation . Additionally, the thermostability of the enzyme can affect the compound’s action, efficacy, and stability

特性

IUPAC Name |

4-[(1R)-1-aminoethyl]-3-chlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZCAIWCBDRYHA-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C#N)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)C#N)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B6591181.png)

![(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B6591202.png)

![(S)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B6591213.png)

![(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6591255.png)